

Technical Support Center: Passivation of Surface Defects in Sb₂S₃ Solar Cells

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Compound of Interest

Compound Name: Antimony Trisulfide

Cat. No.: B7820761

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This technical support center provides researchers, scientists, and professionals in solar cell development with a comprehensive guide to troubleshooting and overcoming common issues related to surface defects in Antimony Sulfide (Sb₂S₃) solar cells.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common performance issues in your Sb₂S₃ solar cells that may be related to surface defects.

Issue/Question	Potential Cause(s)	Recommended Action(s)
<p>Why is my open-circuit voltage (Voc) lower than expected?</p>	<p>Sulfur Vacancies (VS): These are common defects in Sb_2S_3 and act as recombination centers, limiting the Voc.[1][2] Interface Recombination: Poor quality at the interface between the Sb_2S_3 absorber layer and the electron transport layer (ETL) or hole transport layer (HTL) can lead to increased recombination.[1][3]</p>	<p>Sulfur Passivation: Treat the Sb_2S_3 surface with a sulfur-containing compound like ammonium sulfide $((NH_4)_2S)$ or potassium sulfide (K_2S) to fill the sulfur vacancies. Annealing in Sulfur Atmosphere: Annealing the Sb_2S_3 film in a sulfur-rich environment can also reduce VS concentration. [4] Interface Passivation: Apply a thin passivation layer, such as $SbCl_3$, at the interface to reduce defect states.[5][6]</p>
<p>What is causing the low short-circuit current density (Jsc) in my device?</p>	<p>High Defect Density: A high concentration of bulk and surface defects can act as traps for charge carriers, reducing the collection efficiency and thus the Jsc. Poor Crystallinity/Morphology: Non-uniform or poorly crystallized Sb_2S_3 films can lead to inefficient charge transport.</p>	<p>Surface Passivation: Employ surface treatments to passivate defects that act as carrier traps. Optimize Deposition Parameters: Adjust deposition conditions (e.g., temperature, precursor concentration) to improve film quality and grain size.[1][4]</p>
<p>My solar cell has a poor fill factor (FF). What could be the reason?</p>	<p>High Series Resistance (R_s): This can be caused by poor contacts or high bulk resistance in the Sb_2S_3 layer. High Shunt Resistance (R_{sh}): Shunt pathways can be created by pinholes or cracks in the film, leading to current leakage.[4] Interface Defects: Defects at the heterointerface</p>	<p>Improve Film Compactness: Optimize the deposition process to create a dense and uniform Sb_2S_3 film, minimizing pinholes. Contact Optimization: Ensure good ohmic contacts are formed with the front and back electrodes. Interface Engineering: Use passivation techniques to</p>

can impede charge extraction, leading to a lower FF.

improve the quality of the interfaces.

How can I improve the overall power conversion efficiency (PCE) of my Sb_2S_3 solar cell?

The PCE is a product of V_{oc} , J_{sc} , and FF. Therefore, any of the issues mentioned above can lead to a low PCE.

A holistic approach is needed. Focus on improving the material quality of the Sb_2S_3 absorber layer through defect passivation and optimizing the device architecture to enhance charge extraction and minimize recombination. Combining surface passivation with optimized deposition techniques often yields the best results.

Frequently Asked Questions (FAQs)

Q1: What are the most common surface defects in Sb_2S_3 thin films?

A1: The most prevalent surface defects in Sb_2S_3 thin films include sulfur vacancies (VS), antimony vacancies (VSb), and antisite defects where an antimony atom occupies a sulfur site (SbS) or a sulfur atom occupies an antimony site (SSb).[2] Sulfur vacancies are often cited as a primary performance-limiting defect.[1][2]

Q2: How does surface passivation improve the performance of Sb_2S_3 solar cells?

A2: Surface passivation techniques aim to reduce the density of electronic defect states on the surface of the Sb_2S_3 film. By "healing" these defects, passivation treatments can decrease charge carrier recombination, leading to an increase in the open-circuit voltage (V_{oc}) and short-circuit current density (J_{sc}), which in turn enhances the overall power conversion efficiency (PCE).[5][6]

Q3: What is the role of SbCl_3 treatment in passivating Sb_2S_3 ?

A3: Antimony trichloride (SbCl_3) treatment is a post-deposition surface passivation method. It is believed that the SbCl_3 interacts with the Sb_2S_3 surface, where the chlorine atoms can

passivate sulfur vacancies and the antimony atoms can fill antimony vacancies, thereby reducing defect states at the surface and improving the Voc and FF of the solar cell.[5][6]

Q4: Can I use other sulfide sources for passivation besides $(\text{NH}_4)_2\text{S}$?

A4: Yes, other sulfide sources can be used for passivation. For instance, potassium sulfide (K_2S) and thioacetamide (TAA) in solution have been shown to be effective in providing a source of sulfur to passivate sulfur vacancies on the Sb_2S_3 surface.

Q5: How does the morphology of the Sb_2S_3 film affect defect formation?

A5: The morphology, including grain size and film compactness, plays a crucial role. Larger, more well-oriented grains can reduce the density of grain boundaries, which are often sites for defect accumulation. A compact and pinhole-free film is essential to prevent shunt pathways that can drastically lower the fill factor and overall efficiency.[4]

Quantitative Data on Passivated Sb_2S_3 Solar Cells

The following tables summarize the performance improvements observed in Sb_2S_3 solar cells after the application of various passivation techniques.

Table 1: Performance of Sb_2S_3 Solar Cells with and without Passivation

Passivation Method	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
Without Passivation					
Control Device	0.58	-	-	-	[5][6]
Control Device	-	-	-	~3.0	[4]
With Passivation					
SbCl ₃ Treatment	0.72	-	-	7.1	[5][6]
Potassium Iodide Post-Treatment	-	-	-	9.22	[7]
Hydrothermal Sulfuration with (NH ₄) ₂ S	-	-	-	6.92	
In-situ Passivation (ISP)	-	-	-	10.81	[8]

Table 2: Comparison of Different Passivation Strategies

Passivation Strategy	Key Improvement	Resulting PCE (%)
SbCl ₃ Post-Treatment	Significant increase in Voc and FF.	7.1
Potassium Iodide Post-Treatment	Passivation of deep-level intrinsic defects.	9.22
Hydrothermal Sulfuration	Reduction of S vacancies and improved crystallinity.	6.92
In-situ Passivation (ISP)	Passivation of deep-level cation antisite defects.	10.81

Experimental Protocols

Here are detailed methodologies for key passivation experiments.

Protocol 1: SbCl₃ Surface Passivation

This protocol describes the post-treatment of an Sb₂S₃ film with an antimony trichloride solution.

Materials:

- Sb₂S₃ thin film on a substrate (e.g., FTO/CdS)
- Antimony trichloride (SbCl₃)
- Anhydrous isopropanol
- Nitrogen (N₂) or argon (Ar) gas
- Spinner
- Hotplate

Procedure:

- Prepare a passivation solution by dissolving SbCl_3 in anhydrous isopropanol. A typical concentration is 10 mg/mL.
- Transfer the substrate with the prepared Sb_2S_3 film into a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.
- Dispense a few drops of the SbCl_3 solution onto the surface of the Sb_2S_3 film.
- Spin-coat the solution at 3000 rpm for 30 seconds.
- After spin-coating, anneal the film on a hotplate at 250°C for 5 minutes in the glovebox.
- Allow the film to cool down to room temperature before proceeding with the deposition of the subsequent layers (e.g., hole transport layer and metal contact).

Protocol 2: Hydrothermal Sulfuration with Ammonium Sulfide

This protocol details a hydrothermal treatment to passivate sulfur vacancies in the Sb_2S_3 film.

Materials:

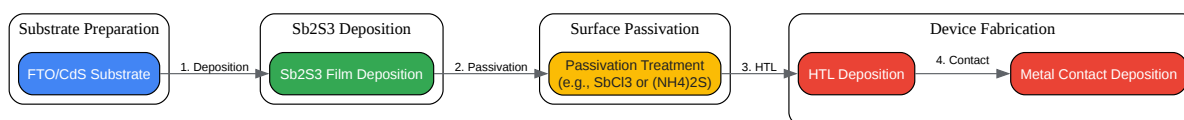
- Sb_2S_3 thin film on a substrate
- Ammonium sulfide ($(\text{NH}_4)_2\text{S}$) solution (20 wt% in water)
- Deionized (DI) water
- Teflon-lined stainless-steel autoclave
- Oven

Procedure:

- Place the Sb_2S_3 -coated substrate inside the Teflon liner of the autoclave.
- Prepare the hydrothermal solution by adding a specific volume of $(\text{NH}_4)_2\text{S}$ solution to DI water. A typical concentration is 0.1 M.

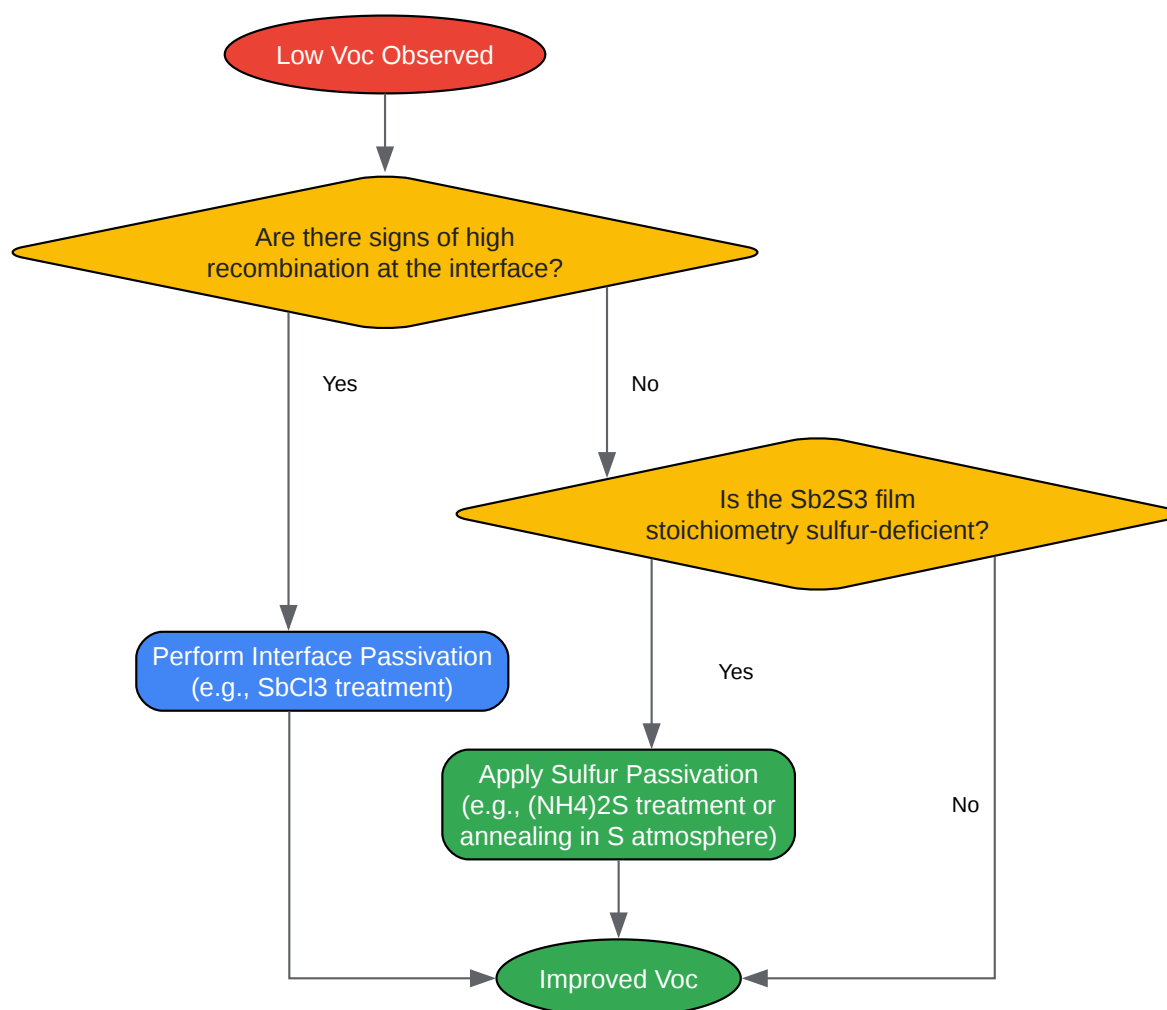
- Pour the solution into the Teflon liner, ensuring the substrate is fully immersed.
- Seal the autoclave and place it in an oven preheated to 120°C.
- Maintain the hydrothermal treatment for 2 hours.
- After the treatment, let the autoclave cool down to room temperature naturally.
- Remove the substrate, rinse it thoroughly with DI water, and dry it with a stream of nitrogen gas.

Visualizations



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Caption: Experimental workflow for fabricating a passivated Sb₂S₃ solar cell.



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Caption: Troubleshooting logic for addressing low open-circuit voltage (Voc).

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References

- [1. dspace.lu.lv \[dspace.lu.lv\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. d-nb.info \[d-nb.info\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
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